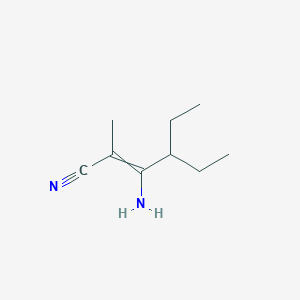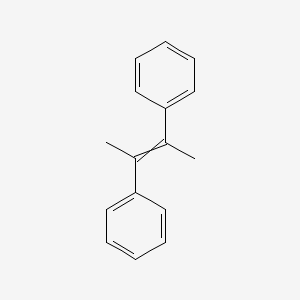
2,3-Diphenyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-2-butene is an organic compound with the molecular formula C16H16. It is also known as (E)-1,2-dimethylstilbene or trans-2,3-diphenyl-2-butene. This compound is characterized by its two phenyl groups attached to a butene backbone, making it a member of the stilbene family. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Diphenyl-2-butene can be synthesized through several methods. One common method involves the bimolecular elimination (E2) reaction of 2-bromo-2,3-diphenylbutane. This reaction requires a strong base, such as potassium tert-butoxide, and is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the dehydrohalogenation of 2,3-diphenyl-2-bromobutane. This process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diphenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like ozone (O3) to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert it into corresponding alkanes using hydrogenation catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Ozone (O3) in a flow-tube reactor at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 2,3-Diphenylbutane.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,3-Diphenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-diphenyl-2-butene in chemical reactions often involves the formation of a transition state where the phenyl groups stabilize the intermediate. For example, in E2 elimination reactions, the anti-periplanar geometry is preferred, leading to the formation of the trans isomer . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 1,1-Diphenyl-1-butene
- 1,2-Diphenyl-2-butene
- 2,3-Dimethyl-2-butene
Comparison: 2,3-Diphenyl-2-butene is unique due to its trans configuration and the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it more stable and less reactive compared to its cis isomer or other similar compounds .
Propriétés
Formule moléculaire |
C16H16 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-phenylbut-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clé InChI |
ATYQGOFMEQUNMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8566962.png)
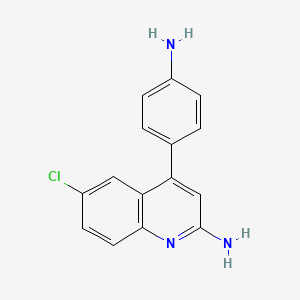
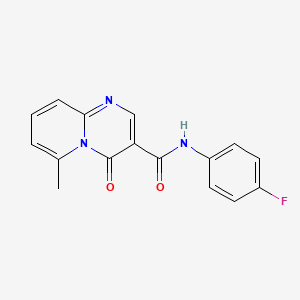
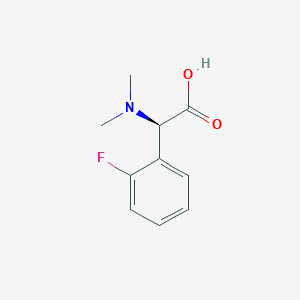
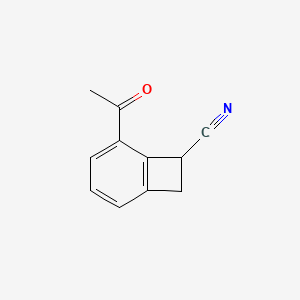
![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)
![3-{[3-(Trifluoromethyl)phenyl]amino}but-2-enenitrile](/img/structure/B8567009.png)



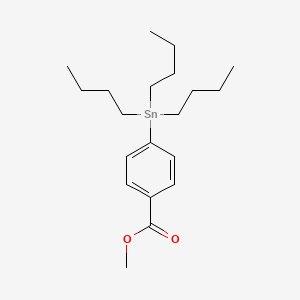
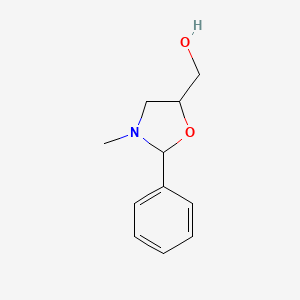
![2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
